REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:4]=[C:3]1[CH2:13][CH2:14][C:15]1[N:20]=[C:19]([C:21]#[N:22])[CH:18]=[CH:17][CH:16]=1.C(=O)([O-])[O-:24].[K+].[K+].OO>CS(C)=O>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:4]=[C:3]1[CH2:13][CH2:14][C:15]1[N:20]=[C:19]([C:21]([NH2:22])=[O:24])[CH:18]=[CH:17][CH:16]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
CN1C(=NC(=C1)C1=CC=CC=C1)CCC1=CC=CC(=N1)C#N
|
Name
|
|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with sat. NaHSO4 (aq.)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (30 mL×2)
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by prep-HPLC
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC(=C1)C1=CC=CC=C1)CCC1=CC=CC(=N1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 mg | |
YIELD: CALCULATEDPERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |